molecular formula C19H16O6 B1678704 3,6-Bis(glycidyloxy)-9H-xanthen-9-one CAS No. 151417-66-2

3,6-Bis(glycidyloxy)-9H-xanthen-9-one

Cat. No.: B1678704
CAS No.: 151417-66-2
M. Wt: 340.3 g/mol
InChI Key: UZQSJQFHCZAIQQ-UHFFFAOYSA-N
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Description

3,6-Bis(glycidyloxy)-9H-xanthen-9-one is a xanthenone derivative featuring glycidyloxy (epoxide-containing) substituents at the 3- and 6-positions of the xanthenone core. The xanthenone scaffold is renowned for its planar tricyclic structure, which enables diverse electronic and steric modifications, making it valuable in materials science, pharmaceuticals, and synthetic chemistry .

Properties

CAS No.

151417-66-2

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

3,6-bis(oxiran-2-ylmethoxy)xanthen-9-one

InChI

InChI=1S/C19H16O6/c20-19-15-3-1-11(21-7-13-9-23-13)5-17(15)25-18-6-12(2-4-16(18)19)22-8-14-10-24-14/h1-6,13-14H,7-10H2

InChI Key

UZQSJQFHCZAIQQ-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC3=C(C=C2)C(=O)C4=C(O3)C=C(C=C4)OCC5CO5

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C(=O)C4=C(O3)C=C(C=C4)OCC5CO5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,6-di(2,3-epoxypropoxy)xanthone
EPOX cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxy-Substituted Xanthenones

  • 3,6-Bis-(4-Iodobutoxy)-xanthen-9-one (Compound 7, ): Synthesized via nucleophilic substitution of 3,6-dihydroxyxanthenone with 1,4-diiodobutane. The iodobutoxy groups enhance reactivity for further functionalization (e.g., Suzuki coupling) .
  • 3-(2-Cyclohexylethoxy)-9H-xanthen-9-one (Compound 11, ) : Features a bulky cyclohexylethoxy group, which may improve lipophilicity for drug delivery applications.
  • Glycidyloxy vs. Simple Alkoxy : The glycidyloxy group’s epoxide moiety offers unique reactivity, enabling ring-opening polymerization or crosslinking, unlike inert alkoxy chains. This makes 3,6-bis(glycidyloxy) derivatives promising for epoxy resins or covalent organic frameworks.

Amino-Substituted Xanthenones

  • 3,6-Bis(dimethylamino)-9H-xanthen-9-one (): Synthesized via stepwise redox cycling of pyronin Y. The electron-donating dimethylamino groups redshift absorption/emission spectra, useful in optoelectronic devices .
  • 3,6-di(piperidin-1-yl)-9H-xanthen-9-one (Compound 5, ): Exhibits antibacterial activity as a symmetrical twin-drug, with an 82% synthesis yield. Amino groups enhance solubility and bioavailability compared to alkoxy derivatives .

Hydroxy and Methoxy Derivatives

  • 3,6-Dihydroxy-9H-xanthen-9-one () : A precursor for further functionalization. Hydroxy groups enable hydrogen bonding, influencing crystallinity and solubility .
  • 3-Fluoro-6-methoxy-9H-xanthen-9-one () : Methoxy and fluoro substituents improve metabolic stability and electron-withdrawing effects, relevant in medicinal chemistry .

Halogenated and Triflate Derivatives

  • 3,6-di(piperidin-1-yl)-9H-xanthen-9-one (Compound 35, ) : Triflate groups act as leaving groups in cross-coupling reactions, enabling C–C bond formation .
  • 3,6-Bis(3,6-diphenylcarbazol-9-yl)-9H-xanthen-9-one () : Substitution pattern affects charge transport in OLEDs; the 3,6-isomer shows optimal efficiency due to balanced conjugation .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Key Properties/Applications Reference ID
3,6-Bis(glycidyloxy)-9H-xanthen-9-one Glycidyloxy (epoxide) ~354.3* Epoxy resins, crosslinking agents N/A
3,6-Bis-(4-Iodobutoxy)-xanthen-9-one 4-Iodobutoxy 588.2 Synthetic intermediate
3,6-Bis(dimethylamino)-9H-xanthen-9-one Dimethylamino 308.4 Optoelectronic materials
3,6-di(piperidin-1-yl)-9H-xanthen-9-one Piperidinyl 408.5 Antibacterial agents
3-Fluoro-6-methoxy-9H-xanthen-9-one Fluoro, methoxy 256.2 Medicinal chemistry

*Estimated based on analog structures.

Research Findings

  • Acetylcholinesterase Inhibition: Xanthenones with tertiary amino groups (e.g., 3,6-bis((4-diethylamino)methoxy)) exhibit nanomolar IC50 values, outperforming chalcones and sulfonamides .
  • OLED Applications: 3,6-substitution patterns in carbazole-xanthenone hybrids enhance electron transport, achieving high external quantum efficiency (e.g., 33PCX in ) .
  • Synthetic Versatility: Alkoxy and triflate derivatives serve as intermediates for cross-coupling reactions, enabling diversification of the xanthenone core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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